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Compound of Interest

Compound Name: alpha-L-sorbofuranose

Cat. No.: B15176899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
integral to the structural elucidation of a-L-sorbofuranose. While L-sorbose, a ketose sugar, is a
significant precursor in the industrial synthesis of Vitamin C, its furanose form, particularly the
a-anomer, presents a unigue structural challenge.[1] This document collates available data,
outlines key experimental protocols, and presents a logical workflow for its structural
determination, serving as a vital resource for researchers in carbohydrate chemistry and drug
development.

Physicochemical and Structural Properties

A foundational aspect of structural elucidation is the determination of basic physicochemical
properties. For a-L-sorbofuranose, these have been primarily established through
computational methods and are summarized below.
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Property Value Source
Molecular Formula C6H1206 PubChem|[2]
Molecular Weight 180.16 g/mol PubChem|[2]

(2R,3S,4S,5S)-2,5-

IUPAC Name bis(hydroxymethyl)oxolane- PubChem|[2]
2,3,4-triol
RFSUNEUAIZKAJO-

InChiKey PubChem][2]

BGPJRIDNSA-N

CAS Number 36468-68-5 PubChem|[2]

Spectroscopic and Crystallographic Analysis

The definitive determination of the three-dimensional structure of a molecule like a-L-
sorbofuranose relies heavily on advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and
conformation of carbohydrates.[3] While a complete, peer-reviewed 1D and 2D NMR dataset
for a-L-sorbofuranose is not readily available in the public domain, the general approach
involves the analysis of proton (*H) and carbon-13 (33C) spectra.

Key NMR Experiments for Structural Elucidation:

e 1H NMR: Provides information on the chemical environment of each proton, including their
stereochemical orientation through the analysis of coupling constants (J-values).

e 13C NMR: Determines the number of unique carbon atoms and their chemical environments.
The chemical shift of the anomeric carbon (C2) is particularly indicative of the anomeric
configuration (a or B).

e COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for
the assignment of protons within a spin system.
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e HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

 HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond)
correlations between protons and carbons, crucial for connecting different spin systems and
confirming the overall carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space
proximity of protons, which is vital for determining the stereochemistry and conformation of
the furanose ring.

While specific data for the furanose form is limited, *H and *3C NMR data for the more common
pyranose form, a-L-sorbopyranose, is available and can serve as a reference for comparative
analysis.

Table 2: 1H and 3C NMR Data for a-L-Sorbopyranose (Reference)

Atom 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H-1la 3.73 C-1:64.38

H-1b 3.63 C-2:72.03

H-3 3.50 C-3:72.99

H-4 3.67 C-4:76.49

H-5 3.70 C-5: 66.09

H-6a 3.51 C-6: 66.13

H-6b

Source: Human Metabolome Database (HMDB)[4]

X-ray Crystallography

X-ray crystallography provides the most unambiguous method for determining the three-
dimensional atomic arrangement of a molecule in its solid state.[3] Obtaining a single crystal
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suitable for X-ray diffraction can be challenging for furanose sugars as they often exist as minor
isomers in solution, with the more stable pyranose form crystallizing preferentially.[3]

While crystallographic data for a-L-sorbofuranose is not publicly available, the general protocol
for this technique is well-established.

Experimental Protocols
General Protocol for NMR Spectroscopy

o Sample Preparation: A small quantity (typically 1-10 mg) of the purified a-L-sorbofuranose
sample is dissolved in a deuterated solvent (e.g., D20, DMSO-ds).

o Data Acquisition: The sample is placed in an NMR spectrometer, and a series of 1D (*H, 13C)
and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,
phased, and baseline corrected using appropriate software.

o Spectral Analysis: The processed spectra are analyzed to assign chemical shifts, determine
coupling constants, and identify through-bond and through-space correlations to build a
complete structural model.

General Protocol for X-ray Crystallography

o Crystallization: Single crystals of a-L-sorbofuranose are grown from a supersaturated
solution using techniques such as slow evaporation, vapor diffusion, or cooling.

o Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

 Structure Solution: The diffraction data is processed to determine the unit cell dimensions
and space group. The initial phases of the structure factors are determined using direct
methods or Patterson methods.

e Structure Refinement: An initial model of the structure is built and refined against the
experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
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Workflow for Structural Elucidation

The logical flow for the complete structural elucidation of a-L-sorbofuranose can be visualized

as a series of interconnected steps, starting from sample isolation and purification to the final
determination of its three-dimensional structure.

Sample Preparation

Isolation and Purification of L-Sorbose

\ 4

Chemical or Enzymatic Synthesis of a-L-Sorbofuranose

Y
Purification of a-L-Sorbofuranose
PWalysis / \ Detailed StructuraWs
Mass Spectrometry (Molecular Formula) Polarimetry (Optical Rotation) 1D and 2D NMR Spectroscopy X-ray Crystallography

Strogture Confirmafion

Data Integration and Structure Determination

Y

Comparison with Theoretical Models

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15176899?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide to Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176899%#alpha-I-sorbofuranose-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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